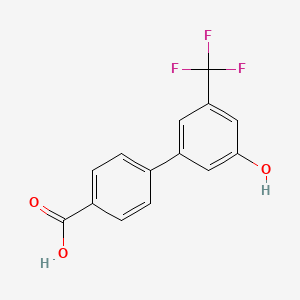
5-(4-Methoxy-2-methylphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxy-2-methylphenyl)-3-trifluoromethylphenol, 95% (5-(4-MOMT)-3-TFP) is an organic compound with a wide range of applications in the scientific field. It is a white crystalline solid with a melting point of 90.5 °C and a boiling point of 236.7 °C. 5-(4-MOMT)-3-TFP is used in synthetic organic chemistry, pharmaceuticals, and analytical chemistry. It is also used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and fragrances.
Applications De Recherche Scientifique
5-(4-MOMT)-3-TFP is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, pesticides, and fragrances. It is also used in the synthesis of other organic compounds, such as polymers and dyes. In addition, it is used in analytical chemistry as a reagent for the detection of various compounds. 5-(4-MOMT)-3-TFP is also used in the synthesis of polymers and dyes, as well as in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 5-(4-MOMT)-3-TFP is not well understood. However, it is believed to act as a catalyst in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and fragrances. It is also believed to act as a reagent in the detection of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-MOMT)-3-TFP are not well understood. However, it is believed to be non-toxic and non-irritating. It is also believed to be non-carcinogenic and non-mutagenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-MOMT)-3-TFP in laboratory experiments include its high purity, low cost, and easy availability. It is also non-toxic, non-irritating, and non-carcinogenic. The main limitation of using 5-(4-MOMT)-3-TFP in laboratory experiments is its lack of availability in large quantities.
Orientations Futures
The future directions for 5-(4-MOMT)-3-TFP include further research into its mechanism of action, biochemical and physiological effects, and applications in various scientific research fields. In addition, further research into its use in the synthesis of pharmaceuticals, pesticides, and fragrances is needed. Further research into its use in analytical chemistry, including its use as a reagent for the detection of various compounds, is also needed. Finally, further research into its use in the synthesis of polymers and dyes, as well as in the synthesis of other organic compounds, is needed.
Méthodes De Synthèse
The synthesis of 5-(4-MOMT)-3-TFP can be achieved through a two-step process. The first step involves the reaction of 4-methoxy-2-methylphenol and trifluoromethylbenzene in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting product with a strong acid, such as hydrochloric acid or sulfuric acid. The reaction yields 5-(4-MOMT)-3-TFP in 95% pure form.
Propriétés
IUPAC Name |
3-(4-methoxy-2-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-5-13(20-2)3-4-14(9)10-6-11(15(16,17)18)8-12(19)7-10/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLYMCVQMZHWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686606 |
Source


|
| Record name | 4'-Methoxy-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-65-4 |
Source


|
| Record name | 4'-Methoxy-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














